Prochlorperazine D8 dimeleate is a deuterium-labeled derivative of prochlorperazine, which is a dopamine D2 receptor antagonist commonly used in clinical settings. This compound is part of the phenothiazine class of medications, which are primarily utilized for their antipsychotic and antiemetic properties. Prochlorperazine D8 dimeleate retains the core structure of prochlorperazine, modified by the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in biological studies .
The molecular formula for Prochlorperazine D8 dimeleate is C28H24D8ClN3O8S, with a molecular weight of 614.14 g/mol. Its structural modifications facilitate its use in various research applications, particularly in pharmacokinetics and metabolic studies .
These reactions are significant for understanding the compound's stability and interactions within biological systems .
Prochlorperazine D8 dimeleate exhibits several biological activities:
Research indicates that Prochlorperazine D8 dimeleate can also interact with melanin, affecting melanocyte function and potentially leading to adverse effects in pigmented tissues.
The synthesis of Prochlorperazine D8 dimeleate typically involves:
The synthesis is performed under controlled laboratory conditions to ensure purity and yield .
Prochlorperazine D8 dimeleate has several applications:
Interaction studies involving Prochlorperazine D8 dimeleate have revealed important insights into its pharmacodynamics:
Prochlorperazine D8 dimeleate shares similarities with several other compounds within the phenothiazine class. Here are a few notable comparisons:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Prochlorperazine | Phenothiazine | Antipsychotic, antiemetic | Standard formulation without deuteration |
Chlorpromazine | Phenothiazine | Antipsychotic | Older drug with broader sedative effects |
Fluphenazine | Phenothiazine | Antipsychotic | Long-acting formulation |
Thioridazine | Phenothiazine | Antipsychotic | Associated with more cardiac side effects |
Prochlorperazine D8 dimeleate's uniqueness lies in its deuterated structure, which allows for enhanced tracking in metabolic studies while retaining similar pharmacological effects as its parent compound. This makes it particularly valuable in research settings focused on drug interactions and metabolic pathways .
Prochlorperazine D8 dimaleate presents a molecular formula of C₂₈H₂₄D₈ClN₃O₈S with a precisely determined molecular weight of 614.14 g/mol [2] [5] [6]. This deuterium-labeled pharmaceutical compound represents a stable isotope-labeled derivative of prochlorperazine, where eight deuterium atoms systematically replace hydrogen atoms within the piperazine ring structure [2] [6]. The molecular weight differential between prochlorperazine D8 dimaleate and its non-deuterated counterpart reflects the incorporation of deuterium atoms, which possess approximately twice the atomic mass of hydrogen [5] [6].
The compound's molecular composition encompasses twenty-eight carbon atoms, twenty-four hydrogen atoms, eight deuterium atoms, one chlorine atom, three nitrogen atoms, eight oxygen atoms, and one sulfur atom [2] [5] [6]. This specific isotopic enrichment achieves greater than 95.7% deuterium incorporation following correction for chlorine isotopes [16]. The dimaleate salt formation contributes significantly to the overall molecular weight, with two maleic acid molecules (C₄H₄O₄) incorporated per drug molecule [5] [6].
Compound | Molecular Formula | Molecular Weight (g/mol) | Difference from Prochlorperazine |
---|---|---|---|
Prochlorperazine D8 dimaleate | C₂₈H₂₄D₈ClN₃O₈S | 614.14 | +240.20 |
Prochlorperazine (non-deuterated) | C₂₀H₂₄ClN₃S | 373.94 | Reference |
Prochlorperazine dimaleate | C₂₈H₃₂ClN₃O₈S | 606.09 | +232.15 |
The phenothiazine core structure constitutes the fundamental tricyclic framework of prochlorperazine D8 dimaleate, characterized by a thiazine ring fused to two benzene rings [12] [14]. This tricyclic phenothiazine structure contains a six-membered thiazine ring incorporating one nitrogen and one sulfur atom positioned at specific locations within the molecular architecture [12]. The phenothiazine group features a chlorine atom bound at the R₂ position, specifically designated as 2-chloro-10H-phenothiazine [12] [14].
The structural configuration demonstrates a folded conformation along the nitrogen-sulfur axis, with crystallographic studies indicating an average dihedral angle ranging from 165 to 172 degrees [41]. This folding pattern represents a characteristic feature of phenothiazine derivatives and contributes to the compound's three-dimensional molecular geometry [41]. The phenothiazine core serves as the primary pharmacophore, with structural modifications at the nitrogen atom influencing the compound's overall physicochemical properties [14].
The tricyclic arrangement facilitates electron delocalization across the aromatic system, contributing to the compound's spectroscopic properties and chemical stability [14]. The sulfur atom within the thiazine ring participates in the overall electronic structure, influencing the compound's oxidation-reduction characteristics and metabolic stability [14].
The piperazine ring configuration represents a critical structural component attached to the phenothiazine core through a three-carbon propyl chain [12] [13]. This six-membered saturated ring contains two nitrogen atoms positioned at the 1 and 4 positions, creating a diazacyclohexane structure [12]. The piperazine ring undergoes substitution at the R₄ position with a methyl group, forming a 4-methylpiperazin-1-yl moiety [12] [13].
The propyl chain connecting the phenothiazine core to the piperazine ring spans three carbon atoms, designated as a propylpiperazine side chain [16]. This structural arrangement positions the piperazine ring at an optimal distance from the phenothiazine core, facilitating specific molecular interactions [13]. The nitrogen atoms within the piperazine ring exhibit basic properties, contributing to the compound's ionization characteristics and salt formation potential [15].
The piperazine ring adopts a chair conformation under physiological conditions, with the methyl substituent occupying an equatorial position to minimize steric interactions [13]. This conformational preference influences the compound's binding affinity and selectivity for specific receptor sites [13]. The ring system demonstrates conformational flexibility, allowing adaptation to various binding environments while maintaining structural integrity [13].
The deuteration pattern in prochlorperazine D8 involves systematic replacement of hydrogen atoms with deuterium specifically within the piperazine ring structure [16] [21]. Eight deuterium atoms replace hydrogen atoms at defined positions: C-2, C-3, C-5, and C-6 of the piperazine ring, with two deuterium atoms incorporated at each position [21]. This selective deuteration strategy targets metabolically stable β-amino carbon-hydrogen bonds rather than more labile α-amino positions [21].
The deuteration process utilizes lithium aluminum deuteride reduction of appropriate amide precursors, achieving isotopic purity exceeding 95.7% after correction for chlorine isotopes [16]. This high degree of deuterium incorporation enhances the compound's utility as an internal standard in mass spectrometry applications [2] [3]. The deuteration pattern specifically avoids exchange-prone positions, ensuring long-term isotopic stability under analytical conditions [21].
The systematic incorporation of deuterium atoms alters the compound's vibrational frequencies and mass spectrometric fragmentation patterns while preserving the essential pharmacological structure [17] [19]. This isotopic modification enables precise quantification through mass spectrometry by providing a distinct mass signature compared to the non-deuterated parent compound [2] [19].
Position | Number of Deuterium Atoms | Total Deuterium Content | Isotopic Enrichment (%) |
---|---|---|---|
C-2 (piperazine) | 2 | 8 | >95.7 |
C-3 (piperazine) | 2 | 8 | >95.7 |
C-5 (piperazine) | 2 | 8 | >95.7 |
C-6 (piperazine) | 2 | 8 | >95.7 |
Maleate salt formation occurs through acid-base interactions between the basic nitrogen atoms of prochlorperazine D8 and maleic acid molecules [23] [24]. The process involves protonation of the piperazine nitrogen atoms by maleic acid, resulting in ionic interactions that stabilize the crystalline salt form [23] [27]. The stoichiometry follows a 1:2 ratio, with one prochlorperazine D8 molecule associating with two maleic acid molecules to form the dimaleate salt [24] [28].
The salt formation mechanism proceeds through coulombic attractions between the protonated amine groups and the deprotonated carboxylate groups of maleic acid [27]. This ionic interaction promotes crystallization and enhances the compound's physical stability compared to the free base form [23] [26]. The maleate counterion provides optimal solubility characteristics while maintaining chemical stability under pharmaceutical storage conditions [26] [27].
The crystallization process requires specific pH conditions, with maximum salt stability occurring at pH values between 3.3 and 3.6 [23] [28]. Above this pH range, the salt may convert to the free base form, potentially affecting the compound's stability and bioavailability [23]. The maleate salt formation enhances the compound's manufacturability and provides consistent physicochemical properties for analytical applications [27] [28].
Temperature control during salt formation influences crystal morphology and polymorphic outcomes, with optimal formation occurring at temperatures ranging from ambient to 90°C [24] [28]. The resulting crystalline structure demonstrates enhanced solubility compared to the free base while maintaining the deuterium labeling integrity [26] [28].
Parameter | Value/Description |
---|---|
Stoichiometry | 1:2 (drug:maleic acid) |
Salt formation mechanism | Acid-base reaction |
Crystalline form | Crystalline solid |
Stability | Stable under proper storage |
Storage conditions | Room temperature, light-protected |
pH of maximum solubility | 3.3-3.6 |
Appearance | White to pale yellow crystalline powder |
Prochlorperazine D8 dimaleate exhibits limited aqueous solubility, with approximately 0.16 mg/mL achievable in a 1:5 solution of dimethyl sulfoxide and phosphate-buffered saline at physiological pH [33]. The compound demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where concentrations of approximately 10 mg/mL can be achieved [33] [8]. Methanol and chloroform provide moderate solubility, enabling dissolution for analytical and synthetic applications [8] [31].
The aqueous solubility limitation reflects the compound's lipophilic character, attributed to the phenothiazine core structure and extensive aromatic system [30] [34]. Water solubility remains below 0.1% at 20°C, consistent with other phenothiazine derivatives [30]. The maleate salt formation significantly improves aqueous solubility compared to the free base form, though absolute values remain relatively low [34].
Polar aprotic solvents demonstrate superior dissolution capacity, with dimethyl sulfoxide serving as the preferred solvent for stock solution preparation [33]. Alcoholic solvents, including methanol and ethanol, provide intermediate solubility suitable for analytical method development [31] [34]. The compound exhibits practical insolubility in non-polar solvents such as hexane and petroleum ether [34].
Temperature elevation enhances solubility across all solvent systems, with notable improvements observed at physiological temperature compared to ambient conditions [37]. The dissolution process demonstrates endothermic characteristics, consistent with other phenothiazine derivatives [37].
Property | Prochlorperazine D8 dimaleate | Prochlorperazine dimaleate |
---|---|---|
Solubility in water (mg/mL) | 0.16 (1:5 DMSO:PBS) | <0.1 |
Solubility in DMSO (mg/mL) | ~10 | ~10 |
Solubility in methanol | Soluble | Slightly soluble |
Solubility in chloroform | Soluble | Slightly soluble |
Melting point (°C) | 194 (dec.) | 194 (dec.) |
UV λmax (nm) | 258, 312 | 258, 312 |
The partition coefficient for prochlorperazine D8 dimaleate has not been directly determined due to the compound's primary application as an analytical standard rather than a therapeutic agent [36]. However, the non-deuterated prochlorperazine demonstrates a calculated octanol-water partition coefficient (LogP) of approximately 4.0, indicating significant lipophilicity [15] [36]. This high partition coefficient reflects the compound's ability to traverse lipid membranes and accumulate in lipophilic environments [15].
The deuteration pattern is not expected to significantly alter the partition coefficient, as deuterium substitution minimally affects the compound's overall polarity and hydrogen-bonding characteristics [17]. The phenothiazine core contributes substantially to the compound's lipophilic character, with the aromatic ring system promoting partitioning into organic phases [14] [36].
The maleate salt formation may influence apparent partition coefficient measurements due to ionic dissociation in aqueous phases [27]. Under physiological pH conditions, the compound exists partially as charged species, potentially reducing the effective partition coefficient compared to the neutral free base form [15] [27].
Experimental determination of partition coefficients for deuterated compounds requires specialized analytical methods to account for isotopic effects on chromatographic behavior and mass spectrometric detection [19]. The lipophilic nature facilitates cellular uptake and tissue distribution, supporting the compound's utility in pharmacokinetic studies [14] [17].
The pKa values for prochlorperazine D8 dimaleate are estimated to mirror those of the non-deuterated parent compound, with the piperazine ring exhibiting a pKa of approximately 8.2 and the phenothiazine core demonstrating a pKa of 3.9 [15] [35]. These ionization constants indicate that the compound exists in multiple protonation states under physiological pH conditions [15] [37].
The piperazine ring nitrogen atoms serve as the primary basic sites, with pKa values reflecting typical aliphatic amine basicity [15] [35]. At physiological pH (7.4), the piperazine nitrogen remains predominantly protonated, contributing to the compound's cationic character [15]. The phenothiazine core exhibits weaker basicity, with limited protonation occurring under normal physiological conditions [35].
Deuteration at the piperazine ring positions does not significantly affect the electronic environment of the nitrogen atoms, maintaining similar pKa values compared to the non-deuterated compound [17]. The ionization behavior influences the compound's solubility, membrane permeability, and binding characteristics [15] [35].
Temperature variations affect ionization constants, with increasing temperature generally reducing pKa values for basic compounds [35] [37]. The ionic strength of the medium also influences apparent pKa values, with higher ionic strengths typically reducing the observed dissociation constants [35].
Crystal structure analysis reveals that prochlorperazine D8 dimaleate adopts a specific crystalline arrangement influenced by both the phenothiazine core geometry and maleate salt interactions [40] [41]. The compound crystallizes as a white to pale yellow crystalline powder with a decomposition temperature of approximately 194°C [40] [8]. The crystal structure demonstrates stability under ambient storage conditions when protected from light and moisture [40].
The phenothiazine core adopts a folded conformation with the benzene rings oriented at specific dihedral angles, consistent with other phenothiazine derivatives [41]. This folding pattern results from minimization of steric interactions and optimization of crystal packing forces [41]. The piperazine ring maintains a chair conformation within the crystal lattice, with deuterium atoms occupying positions equivalent to hydrogen atoms in the non-deuterated structure [41].
Intermolecular interactions within the crystal structure include hydrogen bonding between maleate carboxylate groups and protonated amine functionalities [29]. These ionic interactions contribute to crystal stability and influence the compound's thermal properties [29]. The crystal packing demonstrates efficient space utilization consistent with organic pharmaceutical salts [40].